molecular formula C6H13ClO2S B8752781 1-Chloro-5-methanesulfonylpentane

1-Chloro-5-methanesulfonylpentane

Cat. No.: B8752781
M. Wt: 184.69 g/mol
InChI Key: VWFNBYDDLWCZCM-UHFFFAOYSA-N
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Description

This compound has the molecular formula C₆H₁₁ClO, featuring a chlorine atom at position 1, a methoxy group at position 5, and an alkene moiety at position 2. Its InChI key (SJZGFAXZLBJENP-UHFFFAOYSA-N) and SMILES notation (ClCC=CCCOC) confirm its unsaturated structure, which contributes to reactivity in organic synthesis, such as in cycloadditions or nucleophilic substitutions . Safety precautions are advised due to its chlorine content, which may pose health risks during handling .

Properties

Molecular Formula

C6H13ClO2S

Molecular Weight

184.69 g/mol

IUPAC Name

1-chloro-5-methylsulfonylpentane

InChI

InChI=1S/C6H13ClO2S/c1-10(8,9)6-4-2-3-5-7/h2-6H2,1H3

InChI Key

VWFNBYDDLWCZCM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally or functionally related chloroalkanes and derivatives are analyzed for comparative insights:

5-Chloro-2-pentanone ethylene ketal (CAS 5978-08-5)

  • Formula : C₇H₁₃ClO₂
  • Physical Properties : Density (1.09 g/cm³), available in 5g and 25g quantities at JPY 9,100 and JPY 28,700, respectively .
  • Key Differences : Unlike 1-Chloro-5-methoxy-2-pentene, this compound is a ketal derivative of a ketone, providing enhanced stability under acidic conditions. The ethylene ketal group reduces reactivity compared to the alkene in 1-Chloro-5-methoxy-2-pentene, making it more suitable for protective-group strategies in synthesis .

5-Chloro-1-pentyne (CAS 14267-92-6)

  • Formula : C₅H₇Cl
  • Physical Properties : Boiling point (67–69°C at 145 mmHg), density (0.968 g/cm³), sold in 5g units at JPY 6,300 .
  • Key Differences: The terminal alkyne group in 5-Chloro-1-pentyne enables unique reactivity (e.g., Sonogashira coupling), contrasting with the alkene in 1-Chloro-5-methoxy-2-pentene. The absence of oxygen functional groups also limits its polarity and solubility compared to the methoxy-containing compound .

1-Chloro-5-methoxy-2-pentene (CAS 3577-82-0)

  • Formula : C₆H₁₁ClO
  • Key Features : Combines chlorine’s electrophilicity with the alkene’s π-bond reactivity and the methoxy group’s electron-donating effects. This triad enables applications in asymmetric synthesis and polymer chemistry, though its unsaturated structure may require stabilization during storage .

Data Tables

Table 1: Comparative Physical and Commercial Properties

Compound Molecular Formula CAS RN Boiling Point/°C Density/(g/cm³) Price (5g)
5-Chloro-2-pentanone ketal C₇H₁₃ClO₂ 5978-08-5 N/A 1.09 JPY 9,100
5-Chloro-1-pentyne C₅H₇Cl 14267-92-6 67–69 (145 mmHg) 0.968 JPY 6,300
1-Chloro-5-methoxy-2-pentene C₆H₁₁ClO 3577-82-0 N/A N/A N/A

Table 2: Functional Group Reactivity

Compound Functional Groups Key Reactivity
5-Chloro-2-pentanone ketal Chloro, ketal Acid-stable; used in ketone protection
5-Chloro-1-pentyne Chloro, terminal alkyne Coupling reactions (e.g., Sonogashira)
1-Chloro-5-methoxy-2-pentene Chloro, alkene, methoxy Electrophilic substitution, polymerization, cycloadditions

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